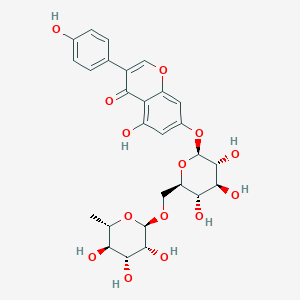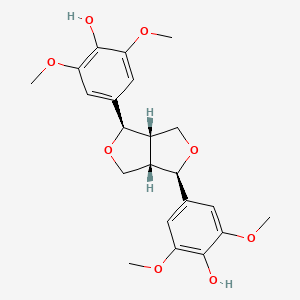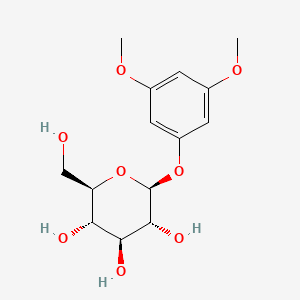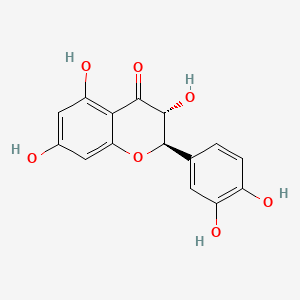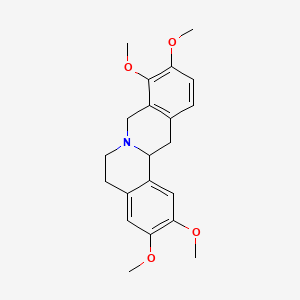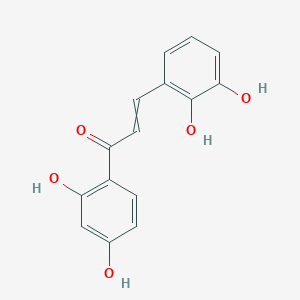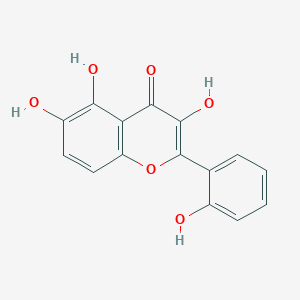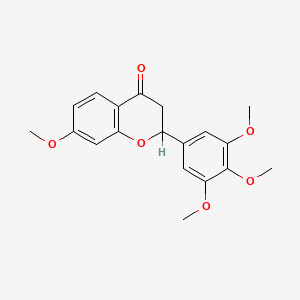
4-Hydroxycyclophosphamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxycyclophosphamide is a significant compound in the class of oxazaphosphorine compounds. It is the main active metabolite of cyclophosphamide and mafosfamide, which are widely used in chemotherapy . This compound is crucial due to its role in the metabolic pathway of cyclophosphamide, a prodrug used to treat various cancers and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycyclophosphamide involves the hydroxylation of cyclophosphamide. This process can be catalyzed by enzymes such as cytochrome P450 in the liver . An alternative method involves the use of unspecific peroxygenases from fungi like Marasmius rotula, which can hydroxylate cyclophosphamide efficiently .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydroxylation of cyclophosphamide using cytochrome P450 enzymes. This method is preferred due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclophosphamide undergoes several types of reactions, including:
Oxidation: It can be oxidized to form 4-ketocyclophosphamide.
Hydrolysis: It can be hydrolyzed to form phosphoramide mustard and acrolein, both of which are cytotoxic.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used in the presence of peroxygenases.
Hydrolysis: This reaction occurs under physiological conditions within cells.
Major Products:
Phosphoramide mustard: A cytotoxic compound that alkylates DNA.
Scientific Research Applications
4-Hydroxycyclophosphamide has numerous applications in scientific research:
Mechanism of Action
4-Hydroxycyclophosphamide exerts its effects through several mechanisms:
DNA Alkylation: It is converted to phosphoramide mustard, which alkylates DNA, leading to cell death.
Apoptosis Induction: The compound induces apoptosis through the formation of hydroxypropanal, which amplifies the cytotoxic effects.
Metabolic Pathways: It is metabolized to aldophosphamide, which is further converted to cytotoxic metabolites.
Comparison with Similar Compounds
4-Hydroxycyclophosphamide is unique due to its specific role as an active metabolite of cyclophosphamide. Similar compounds include:
Cyclophosphamide: The parent compound that is metabolized to this compound.
Mafosfamide: Another oxazaphosphorine compound that is metabolized similarly.
Phosphoramide Mustard: A direct cytotoxic metabolite formed from this compound.
This compound stands out due to its specific role in the metabolic activation of cyclophosphamide, making it a critical compound in chemotherapy research and application.
Properties
CAS No. |
61903-30-8 |
|---|---|
Molecular Formula |
C7H15Cl2N2O3P |
Molecular Weight |
277.08 g/mol |
IUPAC Name |
(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1 |
InChI Key |
RANONBLIHMVXAJ-NZFNHWASSA-N |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Isomeric SMILES |
C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl |
Canonical SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Appearance |
Low Melting Off-White to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



